O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride
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Overview
Description
O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts distinct characteristics to the molecule, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of triethylamine trihydrofluoride (Et3N·3HF) as a fluorinating agent . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Fluorinated alcohols and amines: These compounds also contain fluorine atoms and are used in similar research and industrial applications.
Uniqueness
O-Ethyl-N,3-dioxo-2-(trifluoromethyl)seryl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
64769-63-7 |
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Molecular Formula |
C6H5F4NO4 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
ethyl 2-carbonofluoridoyl-3,3,3-trifluoro-2-nitrosopropanoate |
InChI |
InChI=1S/C6H5F4NO4/c1-2-15-4(13)5(11-14,3(7)12)6(8,9)10/h2H2,1H3 |
InChI Key |
ZKEVNENNIJHTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)F)(C(F)(F)F)N=O |
Origin of Product |
United States |
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